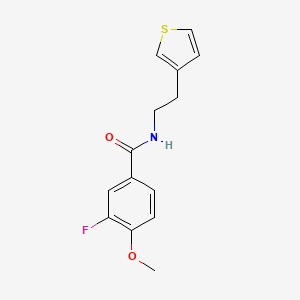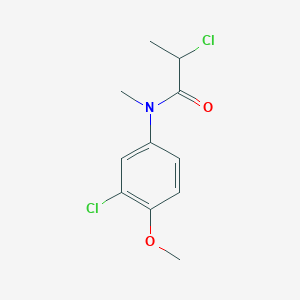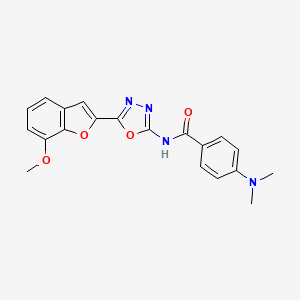![molecular formula C18H19N3O4S2 B2897661 3-(5-ethylfuran-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide CAS No. 709000-59-9](/img/structure/B2897661.png)
3-(5-ethylfuran-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-ethylfuran-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific research community for its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Drug Design
Research on compounds with similar structures involves the synthesis and characterization of heterocyclic compounds containing a sulfonamide moiety, aimed at enhancing potency, selectivity, and metabolic stability for therapeutic applications. For instance, Shaffer et al. (2015) explored the development of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators, highlighting the importance of structure-based drug design in improving drug interactions with human receptors, suggesting similar approaches could be applied to the synthesis and optimization of compounds like 3-(5-ethylfuran-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide for specific therapeutic targets (Shaffer et al., 2015).
Pharmacological Potential
Compounds with similar structural features have been evaluated for their pharmacological potential, including anti-inflammatory, analgesic, antioxidant, anticancer, and anticonvulsant activities. The study by Gomha et al. (2017) on thiazole and 1,3,4-thiadiazole derivatives demonstrates the anticancer potential of such compounds, indicating a possibility that this compound could also possess similar pharmacological properties if synthesized and tested accordingly (Gomha et al., 2017).
Anticancer and Antiviral Activities
The exploration of heterocyclic compounds for anticancer and antiviral activities is a significant area of research. Flefel et al. (2014) synthesized 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one derivatives with promising antiviral activity against H5N1 virus, suggesting that compounds like this compound might be engineered to target specific viral pathogens or cancer cells (Flefel et al., 2014).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with theGenome polyprotein in the Hepatitis C virus genotype 1b (isolate BK) .
Mode of Action
Thiazole-containing compounds are known for their diverse biological activities and can interact with various targets in different ways .
Biochemical Pathways
Thiazole-containing compounds are known to have a wide range of biological activities and can influence various biochemical pathways .
Result of Action
Thiazole-containing compounds are known to exhibit a wide range of biological activities, suggesting they could have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
3-(5-ethylfuran-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-2-14-5-6-15(25-14)7-10-17(22)20-13-3-8-16(9-4-13)27(23,24)21-18-19-11-12-26-18/h3-6,8-9,11-12H,2,7,10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHAEVIPDXMEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2897578.png)
![tert-butyl 4-[(2S,3R)-3-aminooxolan-2-yl]piperidine-1-carboxylate](/img/structure/B2897580.png)
![N-(4-chlorophenyl)-N'-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B2897584.png)

![Ethyl 4-phenyl-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2897587.png)

![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2897589.png)
![N-(3-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2897590.png)


![(1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2897595.png)


![3-(1-(3-Phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2897600.png)